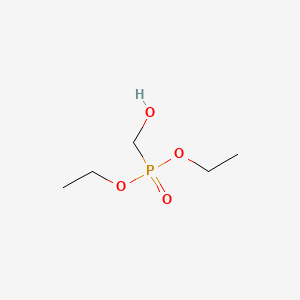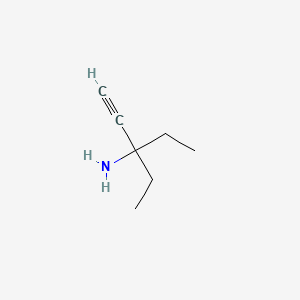
4-(4-amino-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “4-(4-amino-1H-pyrazol-1-yl)butanamide” is 1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) . This indicates the presence of a pyrazole ring attached to a butanamide group.Physical And Chemical Properties Analysis
“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a solid substance at room temperature . It has a molecular weight of 168.2 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential. While various pyrazole derivatives have been explored, the focus on aminopyrazoles —those bearing a free amino group at the 3, 4, or 5 position—remains relatively unexplored. These aminopyrazoles can serve as valuable ligands for receptors, enzymes, and other biological targets. Notably, they have been investigated as inhibitors of kinases (such as p38MAPK), COX enzymes, and targets relevant to bacterial and viral infections .
Anticancer and Anti-Inflammatory Properties
Among the most promising applications, aminopyrazoles have demonstrated significant results in the field of cancer therapy. For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide (also known as Pirtobrutinib ) is a reversible inhibitor of Bruton Kinase (BTK). BTK inhibition is crucial for treating B-cell-driven malignancies, making this compound a potential breakthrough .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, life-threatening lung disease. Researchers have discovered that 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide acts as an effective inhibitor for IPF. Its unique structure targets specific domains, making it a promising therapeutic agent .
Antileishmanial and Antimalarial Activities
Compound 13 (exact structure not specified here) exhibits potent in vitro antipromastigote activity. Molecular simulations suggest that it fits well within the active site of LmPTR1, a critical enzyme in Leishmania parasites. The binding free energy of this compound is favorable, indicating its potential as an antileishmanial agent .
Imidazole-Containing Compounds
While not directly related to the amino-pyrazole discussed, imidazole-containing compounds are worth mentioning. They have diverse applications, including antifungal, antibacterial, and antiviral properties. Researchers continue to explore their therapeutic potential .
Zukünftige Richtungen
While specific future directions for “4-(4-amino-1H-pyrazol-1-yl)butanamide” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Eigenschaften
IUPAC Name |
4-(4-aminopyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEANMJANRFKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649340 |
Source


|
| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-1H-pyrazol-1-yl)butanamide | |
CAS RN |
1172325-06-2 |
Source


|
| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)












![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)